Cas no 1226016-59-6 ([2-(thiophen-2-yl)cyclopropyl]methanamine)

[2-(Thiophen-2-yl)cyclopropyl]methanamine is a versatile heterocyclic amine featuring a cyclopropane ring fused to a thiophene moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid, sterically constrained structure, which can enhance binding affinity and selectivity in drug design. The presence of both amine and thiophene functional groups allows for further derivatization, making it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and materials. Its unique scaffold is particularly useful in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, inflammation, and other therapeutic areas. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial applications.
[2-(thiophen-2-yl)cyclopropyl]methanamine structure
1226016-59-6 structure
商品名:[2-(thiophen-2-yl)cyclopropyl]methanamine
CAS番号:1226016-59-6
MF:C8H11NS
メガワット:153.24464058876
CID:5042400
PubChem ID:53275626

[2-(thiophen-2-yl)cyclopropyl]methanamine 化学的及び物理的性質

名前と識別子

    • (2-(2-thienyl)cyclopropyl)methylamine
    • (2-(Thiophen-2-yl)cyclopropyl)methanamine
    • [2-(thiophen-2-yl)cyclopropyl]methanamine
    • SBB084157
    • (2-thiophen-2-ylcyclopropyl)methanamine
    • インチ: 1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2
    • InChIKey: LQWLXGXOJYGXIV-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1CC1CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 126
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 54.3

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No date available
  • ふってん: 251.4±13.0 °C at 760 mmHg
  • フラッシュポイント: 105.9±19.8 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

[2-(thiophen-2-yl)cyclopropyl]methanamine セキュリティ情報

[2-(thiophen-2-yl)cyclopropyl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1253890-0.05g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95.0%
0.05g
$587.0 2025-02-21
Enamine
EN300-1253890-100mg
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6
100mg
$615.0 2023-10-02
Enamine
EN300-1253890-250mg
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6
250mg
$642.0 2023-10-02
Enamine
EN300-1253890-0.1g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95.0%
0.1g
$615.0 2025-02-21
TRC
T185251-1g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6
1g
$ 660.00 2022-06-03
Life Chemicals
F2148-2157-0.25g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95%+
0.25g
$449.0 2023-09-06
Life Chemicals
F2148-2157-2.5g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95%+
2.5g
$996.0 2023-09-06
Life Chemicals
F2148-2157-0.5g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95%+
0.5g
$473.0 2023-09-06
Life Chemicals
F2148-2157-10g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95%+
10g
$2092.0 2023-09-06
Enamine
EN300-1253890-1.0g
[2-(thiophen-2-yl)cyclopropyl]methanamine
1226016-59-6 95.0%
1.0g
$699.0 2025-02-21

[2-(thiophen-2-yl)cyclopropyl]methanamine 関連文献

[2-(thiophen-2-yl)cyclopropyl]methanamineに関する追加情報

Introduction to [2-(thiophen-2-yl)cyclopropyl]methanamine (CAS No: 1226016-59-6)

[2-(thiophen-2-yl)cyclopropyl]methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1226016-59-6, belongs to a class of molecules that incorporate both thiophene and cyclopropyl moieties, which are known for their diverse pharmacological properties. The presence of these functional groups makes [2-(thiophen-2-yl)cyclopropyl]methanamine a promising candidate for further investigation in drug discovery and development.

The structural composition of [2-(thiophen-2-yl)cyclopropyl]methanamine includes a thiophene ring at the 2-position, which is linked to a cyclopropyl group via a methanamine bridge. This arrangement creates a rigid framework that can interact with biological targets in specific ways. The thiophene ring is particularly noteworthy as it is a common component in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. Its aromatic nature allows for stable electronic interactions, which can be exploited in the design of novel therapeutic agents.

Recent research has highlighted the potential of thiophene-based compounds in addressing various therapeutic challenges. For instance, studies have demonstrated that thiophenes can modulate enzyme activity and receptor binding, making them valuable in the development of drugs targeting neurological disorders. The cyclopropyl group, on the other hand, introduces a three-membered ring that can enhance the lipophilicity and metabolic stability of the molecule. This combination of structural features makes [2-(thiophen-2-yl)cyclopropyl]methanamine an intriguing subject for further exploration.

In the context of current pharmaceutical research, [2-(thiophen-2-yl)cyclopropyl]methanamine has been investigated for its potential role in modulating inflammatory pathways. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting specific inflammatory mediators, this compound may offer a new approach to managing these conditions. Preliminary studies have suggested that it can interact with key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing pro-inflammatory signaling molecules.

The synthesis of [2-(thiophen-2-yl)cyclopropyl]methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the thiophene ring typically involves cyclization reactions, while the attachment of the cyclopropyl group often requires palladium-catalyzed cross-coupling reactions. These synthetic strategies ensure the formation of the desired structure with high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like [2-(thiophen-2-yl)cyclopropyl]methanamine more efficiently, enabling broader exploration of their pharmacological potential.

One of the key advantages of [2-(thiophen-2-yl)cyclopropyl]methanamine is its versatility in drug design. The combination of the thiophene and cyclopropyl groups provides multiple sites for functionalization, allowing chemists to modify the molecule in various ways to optimize its biological activity. For example, introducing additional substituents at different positions on the thiophene ring or altering the connectivity between the thiophene and cyclopropyl moieties can significantly impact the compound's pharmacokinetic properties. This flexibility makes it an attractive scaffold for developing novel drugs with tailored characteristics.

Computational modeling has also played a crucial role in understanding the behavior of [2-(thiophen-2-yl)cyclopropyl]methanamine at both molecular and cellular levels. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These studies have helped identify key binding pockets and interaction residues, which are essential for designing more effective derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.

The potential applications of [2-(thiophen-2-yl)cyclopropyl]methanamine extend beyond inflammation modulation. Preliminary data suggest that it may also have antimicrobial properties, making it relevant for developing new antibiotics or antifungal agents. The unique structural features of this compound could enable it to disrupt microbial cell membranes or inhibit essential metabolic pathways without causing significant side effects in host cells. Further research is needed to fully elucidate these mechanisms and explore their therapeutic implications.

As interest in natural product-inspired drug design grows, compounds like [2-(thiophen-2-yl)cyclopropyl]methanamine offer valuable opportunities for innovation. Many natural products contain complex structures that are difficult to synthesize artificially but exhibit potent biological activities. By incorporating elements from natural products into synthetic molecules like this one, researchers can create novel compounds with enhanced efficacy and selectivity. This approach aligns with the broader trend toward green chemistry and sustainable drug development practices.

In conclusion, [2-(thiophen-2-yl)cyclopropyl]methanamine (CAS No: 1226016-59-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic areas, including inflammation modulation and antimicrobial applications. With advancements in synthetic chemistry and computational modeling, researchers are well-positioned to explore its full pharmacological potential and develop new treatments for diverse diseases.

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